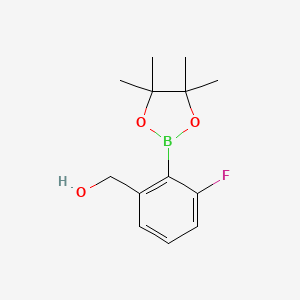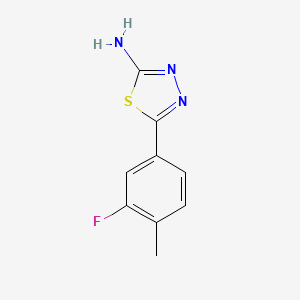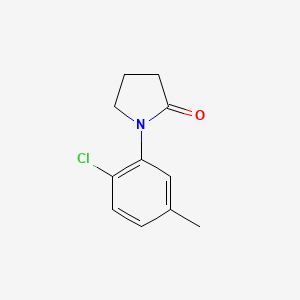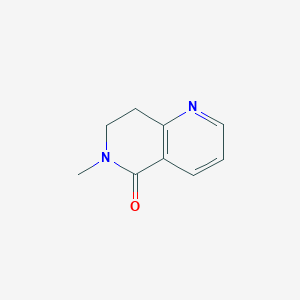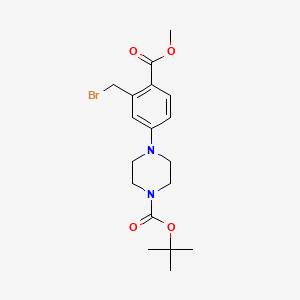
Methyl 2-(Bromomethyl)-4-(4-Boc-1-piperazinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” involves a multi-step process. The initial step includes the reaction of precursor A with reagent B under controlled temperature and pressure conditions. This reaction yields intermediate C, which is then subjected to further reactions with reagent D to form the final compound “N/A”. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of compound “N/A” is scaled up using continuous flow reactors. This method ensures consistent quality and high throughput. The raw materials are fed into the reactor, where they undergo a series of chemical reactions under controlled conditions. The final product is then purified using techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
Compound “N/A” undergoes various chemical reactions, including:
Oxidation: In the presence of an oxidizing agent, compound “N/A” is converted to its oxidized form.
Reduction: Using a reducing agent, the compound can be reduced to a lower oxidation state.
Substitution: Compound “N/A” can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an aldehyde or ketone, while reduction could produce an alcohol. Substitution reactions result in the replacement of one functional group with another, leading to a variety of derivatives.
科学的研究の応用
Compound “N/A” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, compound “N/A” is employed as a probe to study cellular processes and molecular interactions.
Medicine: The compound shows potential as a therapeutic agent due to its unique pharmacological properties.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of compound “N/A” involves its interaction with specific molecular targets. Upon entering the biological system, the compound binds to target proteins or enzymes, modulating their activity. This interaction triggers a cascade of biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application of the compound.
類似化合物との比較
Similar Compounds
Compound X: Shares similar structural features but differs in its reactivity and applications.
Compound Y: Exhibits comparable biological activity but has a different mechanism of action.
Compound Z: Used in similar industrial applications but has distinct physical and chemical properties.
Uniqueness of Compound “N/A”
What sets compound “N/A” apart from its similar counterparts is its unique combination of properties. It offers a balance of reactivity, stability, and specificity, making it a versatile tool in various scientific and industrial applications. Its ability to undergo multiple types of chemical reactions and its broad range of applications highlight its significance in research and development.
特性
分子式 |
C18H25BrN2O4 |
|---|---|
分子量 |
413.3 g/mol |
IUPAC名 |
tert-butyl 4-[3-(bromomethyl)-4-methoxycarbonylphenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25BrN2O4/c1-18(2,3)25-17(23)21-9-7-20(8-10-21)14-5-6-15(16(22)24-4)13(11-14)12-19/h5-6,11H,7-10,12H2,1-4H3 |
InChIキー |
CEDMEAGNFHQGQT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


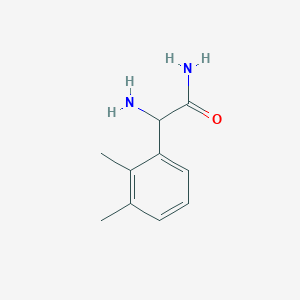

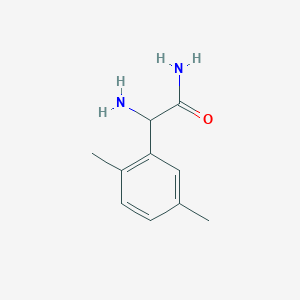
![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)

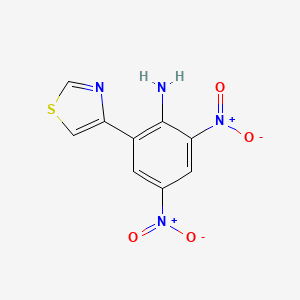

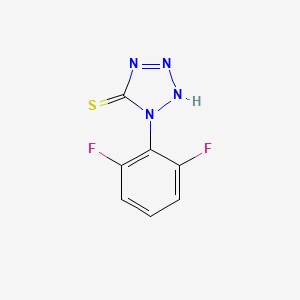
![N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13686610.png)
![(2S,4R)-1-[(S)-2-(5-Bromopentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13686615.png)
